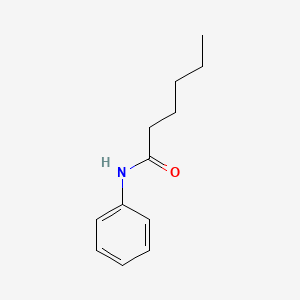

Hexanilide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

621-15-8 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-phenylhexanamide |

InChI |

InChI=1S/C12H17NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,13,14) |

InChI Key |

JBTCHCWUNMZNEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies Involving Hexanilide

Advanced Reagent Development from Hexanilide Derivatives

This compound derivatives have found utility in the development of advanced reagents, particularly in the realm of phosphorus chemistry. researchgate.net

Phosphonium (B103445) this compound Reagents in Wittig Chemistry

Phosphonium ylides, often referred to as Wittig reagents, are essential tools for converting aldehydes and ketones into alkenes. organic-chemistry.orglumenlearning.comwikipedia.orgmnstate.edumasterorganicchemistry.com A specific example of a this compound-derived Wittig reagent is triphenylphosphonium (6-methoxycarbonyl)this compound. researchgate.netresearchgate.netjournal-vniispk.rumolaid.comresearchgate.net This reagent has been employed in Z-selective Wittig reactions, demonstrating the potential of this compound derivatives in tailoring the reactivity and selectivity of phosphonium ylides for specific synthetic transformations. researchgate.netresearchgate.netjournal-vniispk.rumolaid.comresearchgate.net The stereochemistry of the resulting alkene in a Wittig reaction is influenced by the nature of the ylide, with stabilized ylides generally favoring E-alkenes and non-stabilized ylides favoring Z-alkenes. organic-chemistry.orglumenlearning.comwikipedia.org The use of a substituted phosphonium salt, such as the this compound derivative, allows for the introduction of specific functionalities into the ylide, thereby influencing its reactivity and the stereochemical outcome of the Wittig reaction. researchgate.netresearchgate.netjournal-vniispk.rumolaid.comresearchgate.netorganic-chemistry.orglumenlearning.comwikipedia.org

Role in Phosphoric Reagent-Mediated Transformations

This compound derivatives are also relevant in the context of synthetic methodologies utilizing phosphoric reagents. solubilityofthings.comresearchgate.netresearchgate.net The synthesis of tetradecapentaenoic acid derivatives, which involves the aforementioned phosphonium this compound reagent, is described as a method using phosphoric reagents. researchgate.netresearchgate.netjournal-vniispk.rumolaid.comresearchgate.net This suggests that this compound derivatives can be integrated into synthetic strategies that rely on the chemical properties and reactivity of phosphorus-containing compounds, including those acting as reagents or potentially as ligands or catalysts in certain transformations. solubilityofthings.comresearchgate.netresearchgate.netbeilstein-journals.org Phosphoric acids and their derivatives are known to act as catalysts in various enantioselective transformations, particularly in the synthesis of axially chiral compounds. beilstein-journals.orguni-regensburg.de While the direct catalytic role of this compound itself as a phosphoric reagent is not explicitly detailed in the provided text, its incorporation into phosphorus-based reagents highlights its connection to this area of synthetic chemistry. solubilityofthings.comresearchgate.netresearchgate.net

Multi-Step Synthesis Pathways Incorporating this compound Intermediates

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (N-phenylhexanamide) | 211144 |

| Triphenylphosphine | 1553 |

| Sorbaldehyde ((E,E)-2,4-Hexadienal) | 528118 |

| Triphenylphosphonium (6-methoxycarbonyl)this compound | Not readily available in search results |

| Tetradecapentaenoic acid derivatives | Varies depending on specific derivative |

| γ-Sanshoöl | 6433206 |

| Hexanoic acid | 8892 |

| Aniline (B41778) | 6118 |

| Acetic anhydride | 7961 |

| 4-n-butyl-aniline | 13272 |

| 4-n-butyl-acetanilide | 83406 |

| Nitric acid | 942 |

| Ethanol | 702 |

| Hydrochloric acid | 313 |

| Sulfanilamide | 5330 |

| Acetanilide | 7003 |

| Chlorosulfonic acid | 24505 |

| Ammonia | 223 |

| p-acetamidobenzenesulfonyl chloride | 8233 |

| p-acetamidobenzenesulfonamide | 5331 |

| Thiophosgene | 11225 |

| 4'-(trifluoromethyl)hexananilide-6-isothiocyanate | Not readily available in search results |

| Dicyclohexylcarbodiimide | 18960 |

| N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide | 9550816 |

| Boron trifluoride | 6499 |

| Di-tert-butyl dicarbonate | 48937 |

| Diethylmalonate | 10465 |

| MCPBA (meta-Chloroperoxybenzoic acid) | 31335 |

| Sodium ethoxide | 6091 |

| Phenyllithium | 11364 |

| Sodium bis(trimethylsilyl)amide | 62642 |

| Butyllithium | 109115 |

| Sodium hydride | 24852 |

| Sodium methoxide | 8557 |

| Triethylamine | 3314 |

| Triphenylphosphine oxide | 10467 |

| Dimethyl sulfoxide (B87167) | 679 |

| Oxalyl chloride | 11031 |

| N-Chlorosuccinimide | 24813 |

Data Table: Key Step in Tetradecapentaenoic Acid Derivative Synthesis

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Stereoselectivity | Citation |

| Sorbaldehyde | Triphenylphosphonium (6-methoxycarbonyl)this compound | Wittig reaction conditions (specifics not fully detailed) | (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid | Z-selective | researchgate.netresearchgate.netjournal-vniispk.rumolaid.comresearchgate.net |

Integration within Cascade and Tandem Reactions

Cascade and tandem reactions offer efficient pathways to construct complex molecules through a sequence of transformations in a single process. Although direct examples of this compound's integration within such reactions are not explicitly detailed in the search results, the broader context of cascade reactions involving similar functional groups or synthetic goals provides insight into potential applications. Cascade reactions often involve the in situ generation of reactive intermediates that undergo subsequent transformations. nih.govnih.gov The synthesis of complex natural products, where this compound derivatives might serve as building blocks or intermediates, frequently utilizes cascade or tandem approaches to enhance efficiency and stereocontrol. researchgate.net

Specific Reaction Transformations with this compound Involvement

This compound precursors and derivatives are implicated in several key reaction transformations used in organic synthesis, particularly those leading to the formation of carbon-carbon multiple bonds and complex polyene structures.

Z-Selective Wittig Reactions with this compound Precursors

The Wittig reaction is a fundamental method for the synthesis of alkenes. Z- selectivity in Wittig reactions is often challenging to achieve but is crucial for the synthesis of specific isomers of natural products and other biologically active molecules. Research indicates that a key step in the stereoselective synthesis of tetradecapentaenoic acid derivatives, which are structurally related to natural products like γ-Sanshoöl, involves a Z-selective Wittig reaction between sorbaldehyde and triphenylphosphonium (6-methoxycarbonyl)this compound. researchgate.netresearchgate.netresearchgate.netlookchem.comresearchgate.netjournal-vniispk.rumolaid.comsciencejournals.ru This highlights the utility of this compound precursors, specifically phosphonium salts derived from this compound-like structures, in controlling the stereochemical outcome of olefin synthesis.

Ramirez-Corey-Fuchs Reactions Utilizing this compound Derivatives

The Ramirez-Corey-Fuchs reaction, also known as the Corey-Fuchs reaction, is a two-step methodology for converting aldehydes into terminal alkynes via the formation of a 1,1-dibromoalkene intermediate. wikipedia.orgnih.govsynarchive.comeurekaselect.com This reaction sequence is often coupled with other transformations in the synthesis of complex molecules. Studies on the stereoselective synthesis of tetradecapentaenoic acid derivatives mention the involvement of the Ramirez-Corey-Fuchs reaction alongside Wittig and Trost-Kazmaier rearrangements, utilizing this compound derivatives or related compounds as part of the synthetic strategy. researchgate.netresearchgate.netresearchgate.netlookchem.comresearchgate.netjournal-vniispk.ru This suggests that this compound derivatives can serve as substrates or intermediates within this alkyne-forming transformation.

Trost-Kazmaier Rearrangements Linked to this compound Chemistry

The Trost-Kazmaier rearrangement is a synarchive.comsynarchive.com-sigmatropic rearrangement of allylic amines or ammonium (B1175870) ylides, often used in the synthesis of complex molecules, including natural products. The research on the stereoselective synthesis of tetradecapentaenoic acid derivatives explicitly links the Trost-Kazmaier rearrangement to the chemistry involving this compound precursors and derivatives. researchgate.netresearchgate.netresearchgate.netlookchem.comresearchgate.netjournal-vniispk.ru This indicates that compounds within the this compound structural class or molecules synthesized using this compound-related methodologies can undergo this rearrangement as a key step in constructing specific carbon frameworks and achieving desired stereochemistry.

Fritsch-Buttenberg-Wiechell Rearrangements in Related Systems

The Fritsch-Buttenberg-Wiechell rearrangement is a reaction that transforms vinyl halides or dihalides into alkynes, typically via a vinyl carbene intermediate. synarchive.comd-nb.infowikipedia.orgcmu.educhemeurope.com While the direct involvement of this compound itself in this rearrangement is not explicitly stated, the reaction is often the second step of the Corey-Fuchs reaction wikipedia.orgnih.govsynarchive.comeurekaselect.comsynarchive.com, which, as mentioned, utilizes this compound derivatives. This suggests that systems related to this compound chemistry, particularly the gem-dibromoolefin intermediates formed from aldehydes in the first step of the Corey-Fuchs reaction, can undergo the Fritsch-Buttenberg-Wiechell rearrangement to yield alkyne products. The rearrangement can occur with both aryl and alkyl substituents wikipedia.orgchemeurope.com, and studies have explored its application in the synthesis of various alkynes, including those in aliphatic series. d-nb.infocmu.edu

Reaction Mechanisms Governing Hexanilide Transformations

Elucidation of Reaction Pathways and Intermediate Species

Reaction pathways involving Hexanilide typically involve nucleophilic attack at the carbonyl carbon or reactions facilitated by catalysts or activating agents. The specific pathway is highly dependent on the reaction conditions and the nature of the coreagents.

This compound can be synthesized through the reaction of hexanoic acid and aniline (B41778), a classic amide formation reaction solubilityofthings.com. This process generally involves the activation of the carboxylic acid or the formation of an intermediate that facilitates the coupling with the amine.

In some catalytic systems for amide synthesis via dehydrogenative coupling of alcohols and amines, including the synthesis of N-phenylhexanamide, the mechanism can involve a catalytic cycle with specific intermediates. Studies on such ruthenium-catalyzed reactions suggest the involvement of aldehyde-bound ruthenium species as catalytic resting states nih.govacs.org.

Other amide formation mechanisms, relevant to how this compound itself might be formed or how its amide bond could be manipulated, involve intermediates such as O-acylurea species when using carbodiimide (B86325) coupling reagents luxembourg-bio.com or activated carboxylates when employing phosphonium (B103445) salts researchgate.net.

Identification of Transient Intermediates

The identification of transient intermediates in this compound transformations provides critical insights into the reaction mechanism. These short-lived species exist along the reaction pathway and their characterization helps in understanding the step-by-step process.

In the context of amide synthesis, intermediates like the O-acylurea formed from the reaction of a carboxylic acid with a carbodiimide are transient species that subsequently react with the amine to form the amide bond luxembourg-bio.com. Similarly, using phosphonium salts can lead to transient activated carboxylate species researchgate.net.

For dehydrogenative coupling reactions yielding amides like this compound, transient aldehyde-bound ruthenium species have been identified as key intermediates in the catalytic cycle nih.govacs.org.

While direct identification of all transient intermediates specifically for every this compound transformation is not extensively documented, studies on analogous amide systems and general amide chemistry provide strong indications of the types of intermediates involved. For instance, reactions at the alpha-carbon of amides often proceed via enolate intermediates, which are transient species formed under basic conditions researchgate.net.

Characterization of Transition States

Transition states represent the highest energy points along a reaction pathway, connecting intermediates or reactants and products. Characterizing transition states provides information about the energy barrier of a reaction step and the molecular geometry at that critical point. Computational studies are often employed for this purpose.

In the study of Michael reactions involving N-methyl-N-phenylhexanamide derivatives, assumed transition states for the enantio-determining C-C bond formation step have been computationally calculated and characterized acs.org. These calculations provide insights into the spatial arrangement of atoms and the energetic profile during the bond-forming process.

For Heck cross-coupling reactions of amide derivatives, proposed transition states for the β-hydride elimination step have been analyzed to understand the regioselectivity of the reaction mdpi.com. Computational methods, such as using M06-2X density functional theory, are utilized to optimize the geometry of transition state structures and calculate their energies rsc.org.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetics and thermodynamics of this compound transformations dictate the reaction rate and the equilibrium position, respectively. Understanding these aspects is essential for optimizing reaction conditions and predicting product yields.

Reaction Rate Determination and Rate Laws

The rate of a chemical reaction involving this compound is influenced by factors such as temperature, concentration of reactants and catalysts, and the presence of inhibitors. Reaction rate determination typically involves monitoring the change in concentration of reactants or products over time.

In the synthesis of N-phenylhexanamide via dehydrogenative coupling, the low nucleophilicity of aniline necessitates higher reaction temperatures or increased base concentration for effective amidation, indicating that the reaction rate is sensitive to these parameters nih.govacs.org.

Kinetic isotope effect studies can provide insights into the rate-determining step of a reaction researchgate.net. While specific rate laws for various this compound reactions are not extensively detailed in the provided information, the principles of chemical kinetics apply. The rate law expresses the relationship between the reaction rate and the concentrations of the species involved, often determined experimentally.

Activation Energies and Reaction Profiles

Activation energy is the minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. Reaction profiles illustrate the energy changes that occur during the course of a reaction, showing the relative energies of reactants, intermediates, transition states, and products.

Computational studies can provide calculated activation energies for specific reaction steps nih.govacs.orgscience.gov. For instance, in the dehydrogenative coupling mechanism, the energy barriers for different steps, including aldehyde formation and amide formation, have been computationally determined nih.govacs.org.

The stability of intermediates also affects the energy profile and the favorability of steps within a reaction mechanism youtube.com. While detailed reaction profiles for all this compound transformations are not available, the concept of activation energy and the shape of the reaction profile are fundamental to understanding its reactivity. Higher activation energies correspond to slower reactions youtube.com.

Mechanistic Studies of Organophosphorus Chemistry involving this compound

Organophosphorus compounds are widely used in organic synthesis as reagents, ligands, and catalysts. Their involvement in reactions involving this compound can take several forms, including the synthesis of this compound using organophosphorus reagents or catalysts, or reactions where this compound itself participates in transformations involving phosphorus-containing species.

Organophosphorus reagents, such as phosphonium salts derived from triphenylphosphine, are employed to activate carboxylic acids for amide bond formation luxembourg-bio.comresearchgate.net. The mechanism typically involves the formation of an activated carboxylate species that is susceptible to nucleophilic attack by the amine. This is a relevant pathway for the synthesis of amides like this compound.

Recent advances in organophosphorus chemistry have led to the development of organophosphorus catalysts for amide synthesis and activation nih.govthieme-connect.com. These catalytic systems can facilitate the formation of amide bonds through serial dehydration, involving PIII/PV redox cycles nih.govthieme-connect.com. While these studies demonstrate the utility of organophosphorus compounds in creating amide bonds, the specific mechanistic details when this compound is the substrate or product are part of the broader understanding of these catalytic systems.

Another area where organophosphorus chemistry intersects with amide chemistry is in reactions where amides undergo transformations catalyzed by or reacting with organophosphorus species. For example, palladium-catalyzed decarbonylative phosphorylation of amides has been reported, with mechanistic insights into the C-P bond formation researchgate.net. While this specific reaction with this compound is not detailed, it illustrates the potential for amides to participate in mechanistic pathways involving organophosphorus compounds beyond simple amide bond formation.

The interaction of organophosphorus compounds with biological targets, such as enzymes, is another significant area of study nih.govresearchgate.netbiotechrep.irosu.eduimi.hr. While this primarily concerns the biological effects of organophosphorus agents, understanding the mechanisms of enzyme inhibition through phosphorylation is a key aspect of organophosphorus chemistry and highlights the reactivity of phosphorus centers.

Phosphylide Formation and Reactivity

Phosphylides, also known as phosphorus ylides, are key intermediates in the Wittig reaction, a fundamental transformation used for the synthesis of alkenes. While this compound itself is not typically the ylide, derivatives of hexanamide (B146200) can be incorporated into phosphonium salts, which upon deprotonation, yield the reactive phosphylides. A notable example involves triphenylphosphonium (6-methoxycarbonyl)this compound, which has been utilized in a Z-selective Wittig reaction with sorbaldehyde. thegoodscentscompany.comlipidmaps.orgfishersci.ca

The formation of a phosphonium ylide begins with the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine, on an alkyl halide to form a phosphonium salt. masterorganicchemistry.comlumenlearning.comwikipedia.org

Subsequently, a strong base is used to deprotonate the carbon atom adjacent to the phosphorus, generating the charge-separated phosphylide. masterorganicchemistry.comlumenlearning.com

In the context of this compound chemistry, a hexanamide moiety would be part of the R' group attached to the phosphorus. The resulting phosphylide is a highly reactive species featuring a carbanionic carbon directly bonded to a positively charged phosphorus atom. wikipedia.org This ylide carbon is nucleophilic and readily reacts with electrophilic centers, such as the carbonyl carbon of aldehydes or ketones, initiating the Wittig reaction. masterorganicchemistry.comlumenlearning.comwikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the alkene and a phosphine oxide. masterorganicchemistry.comlumenlearning.comwikipedia.orgorganic-chemistry.org

Nucleophilic and Electrophilic Pathways

This compound, as a substituted amide, can participate in both nucleophilic and electrophilic reactions, although its reactivity is influenced by the electronic properties of the amide functional group and the attached phenyl ring.

The amide nitrogen in this compound is less nucleophilic compared to simple amines due to the resonance donation of the nitrogen lone pair into the carbonyl group. scholaris.ca However, the nitrogen can still act as a nucleophile under certain conditions, such as in the formation of the amide bond itself. The synthesis of N-phenylhexanamide (this compound) can be achieved through the reaction of hexanoic acid derivatives with aniline, where aniline acts as the nucleophile attacking an activated carboxylic acid species. nih.govarkat-usa.org For instance, the reaction of acids with aniline derivatives using reagents like SOCl₂ and pyridine (B92270) facilitates amide bond formation. arkat-usa.org Another method involves the dehydrogenative coupling of 1-hexanol (B41254) and aniline catalyzed by ruthenium complexes, where the nucleophilicity of aniline plays a role in the reaction rate. nih.gov

Nucleophilic attack can also occur at the carbonyl carbon of the amide group in this compound, particularly under acidic or basic conditions, leading to hydrolysis or reaction with other nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters or acid chlorides due to the resonance stabilization of the amide.

Solvent Effects and Catalysis in this compound-Related Reactions

The choice of solvent and the presence of catalysts significantly impact the rate, selectivity, and outcome of chemical transformations involving this compound and its derivatives.

Influence of Reaction Medium on Selectivity and Rate

The solvent plays a crucial role in chemical reactions by influencing the solubility of reactants and intermediates, stabilizing transition states, and participating directly in the reaction mechanism. buchler-gmbh.com For reactions involving this compound or its derivatives, solvent effects can dictate reaction rates and product selectivity.

In the synthesis of N-phenylhexanamide via dehydrogenative coupling, the solvent affects the reaction rate. For example, refluxing in methyl tert-butyl ether (MTBE) resulted in a faster reaction compared to diethyl ether. nih.gov

The polarity and coordinating ability of the solvent can be particularly important. In related reactions, such as the Michael reaction of acrylamides, coordinating ether-type solvents like tetrahydrofuran (B95107) (THF) have been shown to afford higher enantioselectivities by coordinating in the transition state. jst.go.jp Conversely, highly polar coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can interfere with the transition state, leading to lower enantioselectivities. jst.go.jp While these examples are not directly on this compound, they illustrate general principles of how solvent properties can impact reactions of amide-containing compounds. The solubility of N-phenylhexanamide itself is reported to be higher in organic solvents due to its nonpolar hydrocarbon chain, and it is generally insoluble in water due to its hydrophobic nature. Temperature can also influence solubility and reaction rates.

The reaction medium can affect the relative stabilization of reactants, transition states, and products, thereby altering the activation energy barrier and influencing the reaction rate. buchler-gmbh.comnih.gov Solvent effects can also arise from direct participation in the reaction steps, competition with reactants for interaction with catalysts, and changes in the local concentration of reactants. buchler-gmbh.com

Catalytic Principles in this compound Synthesis

Catalysts are widely employed in the synthesis of amides, including this compound, to increase reaction rates and improve yields and selectivity. Various catalytic systems have been developed for amide bond formation.

One approach to synthesizing N-phenylhexanamide involves the reaction of hexanoic acid or its derivatives with aniline, often requiring activating agents or catalysts to facilitate the coupling. Reagents like SOCl₂ in the presence of a base such as pyridine have been used to activate the carboxylic acid for reaction with aniline. arkat-usa.org

Transition metal complexes, particularly ruthenium catalysts, have been investigated for the dehydrogenative coupling of alcohols and amines to form amides. nih.gov In the synthesis of N-phenylhexanamide from 1-hexanol and aniline, a ruthenium PNNH complex was found to catalyze the reaction under relatively mild conditions. nih.gov The catalytic activity in this process is influenced by the structure of the catalyst and the reaction temperature. nih.gov

In the context of reactions involving hexanamide derivatives, such as the Wittig reaction, while the phosphonium ylide is the reactive species, the formation of the phosphonium salt precursor involves the reaction of a phosphine with an alkyl halide, a step that can be influenced by catalysts or reaction conditions. masterorganicchemistry.comlumenlearning.com

Theoretical and Computational Chemistry of Hexanilide

Quantum Chemical Investigations of Hexanilide Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energy levels, charge distributions, and reaction pathways.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, meaning "from the beginning," derive molecular properties directly from fundamental physical constants without empirical parameters. Density Functional Theory (DFT) is another widely used quantum chemical method that approximates the electronic structure based on the electron density. DFT offers a balance between computational cost and accuracy, making it suitable for larger molecules like this compound. nih.govchemaxon.com

Applying ab initio and DFT calculations to this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule.

Energy Calculations: Computing the total electronic energy of the molecule in its optimized geometry, which can be used to compare the stability of different conformers or isomers.

Vibrational Frequency Analysis: Calculating the vibrational modes and frequencies of this compound, which can be used to confirm that an optimized geometry represents a true minimum on the potential energy surface and to predict infrared (IR) and Raman spectra.

Charge Distribution Analysis: Investigating the distribution of electron density and partial charges across the atoms in this compound, providing insights into its polarity and potential sites for chemical reactions.

While specific studies on this compound were not prominently found, these methods are routinely applied to amide-containing compounds and molecules with similar structural features to understand their fundamental properties. nih.govchemrevlett.comnih.gov

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals, which are formed by combining atomic orbitals. wikipedia.org Analyzing the molecular orbitals of this compound provides insights into its electronic structure, bonding characteristics, and reactivity. huntresearchgroup.org.uksioc-journal.cn

Key aspects of MO analysis for this compound would include:

Frontier Molecular Orbitals (FMOs): Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for predicting a molecule's reactivity in chemical reactions, particularly in interactions with electrophiles and nucleophiles. nih.gov

Bonding and Antibonding Orbitals: Identifying the molecular orbitals that contribute to chemical bonds (bonding orbitals) and those that would weaken bonds upon occupation (antibonding orbitals).

Charge Transfer: Analyzing the contribution of different atomic orbitals to the molecular orbitals can reveal the extent of charge transfer within the molecule, for instance, between the hexanamide (B146200) and phenyl moieties. chemrevlett.com

Computational software can visualize these molecular orbitals, providing a spatial representation of electron density in different energy levels. huntresearchgroup.org.uk

Molecular Modeling and Simulation of this compound-Involved Processes

Molecular modeling and simulation techniques are used to study the behavior of molecules and molecular systems over time. These methods can provide dynamic insights into chemical processes involving this compound, such as reactions or interactions with other molecules. nih.govspringer.comresearchgate.net

Reaction Pathway Mapping and Energetic Landscape

Computational methods can be used to map the potential energy surface of a chemical reaction involving this compound. This involves identifying reactants, products, intermediates, and transition states, and calculating the energy barriers between them. nih.govnih.govresearchgate.net

For this compound, this could involve studying:

Hydrolysis: Investigating the reaction pathway and energy barrier for the breaking of the amide bond in the presence of water or catalysts.

Reactions involving the Phenyl Ring: Exploring electrophilic aromatic substitution or other reactions occurring on the phenyl group.

Reactions involving the Amide Group: Studying reactions at the carbonyl carbon or the nitrogen atom.

Mapping the energetic landscape provides crucial information about the feasibility and kinetics of different reaction pathways.

Dynamics of Reactive Intermediates

Molecular dynamics (MD) simulations can be used to study the behavior and lifetime of transient species or reactive intermediates formed during chemical reactions involving this compound. nih.gov MD simulations track the motion of atoms over time based on classical mechanics, using forces calculated from a potential energy function (force field) or on-the-fly quantum mechanical calculations (ab initio MD).

Studying the dynamics of reactive intermediates can provide information on:

Intermediate Structures and Conformations: How the structure of an intermediate changes over time.

Lifetime of Intermediates: How long a transient species exists before transforming into products or other intermediates.

Collision Dynamics: How this compound interacts with other molecules during a reaction. nih.gov

While specific MD studies on this compound reactions were not found, MD simulations are commonly used to study the dynamics of organic reactions and the behavior of molecules in various environments. nih.govmasujournal.org

Prediction of Spectroscopic Signatures for this compound and its Derivatives

Computational chemistry can predict the spectroscopic properties of molecules, which can aid in their identification and characterization using experimental techniques such as IR, Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nist.govchemrevlett.comnist.govnih.gov

For this compound and its derivatives, computational prediction of spectroscopic signatures would involve:

Vibrational Spectroscopy (IR and Raman): Calculating vibrational frequencies and intensities to predict IR and Raman spectra. This helps in identifying characteristic functional groups and confirming molecular structure. nist.gov

NMR Spectroscopy: Predicting NMR chemical shifts and coupling constants, which are sensitive to the electronic environment of atomic nuclei. This is invaluable for structural elucidation. chemrevlett.com

Mass Spectrometry: Predicting fragmentation patterns and m/z values for different ionization techniques, aiding in the interpretation of experimental mass spectra. nist.govuni.lu

UV-Vis Spectroscopy: Calculating electronic transitions to predict UV-Vis absorption spectra, providing information about the electronic energy levels and potential for electronic excitations. nih.gov

Comparing predicted spectroscopic data with experimental results is a common way to validate computational models and confirm the structure of synthesized compounds.

Computational Spectroscopy (NMR, IR, UV-Vis)

Computational studies on molecules structurally related to this compound, such as N-phenylpropanamide, demonstrate the application of DFT methods (e.g., B3LYP with basis sets like 6-311+G(d,p)) to compute spectroscopic parameters. dergipark.org.tr These calculations can yield optimized molecular geometries, vibrational wavenumbers (for IR and Raman), and NMR chemical shifts. dergipark.org.tr Furthermore, UV-Vis spectroscopic parameters and HOMO-LUMO analyses can be computed to understand electronic features. dergipark.org.trmdpi.comresearchgate.net The computational approach typically involves optimizing the molecular geometry in the ground state, followed by calculations of spectroscopic properties based on the optimized structure. dergipark.org.trmdpi.com

Validation with Experimental Data

A crucial step in computational chemistry is the validation of theoretical predictions against experimental data. cam.ac.ukresearchgate.netcommerce.gov For spectroscopic studies of this compound or its derivatives, comparing computed NMR chemical shifts, IR frequencies, and UV-Vis absorption maxima with experimentally obtained spectra is essential to assess the accuracy of the computational methods and parameters used. dergipark.org.trmdpi.comresearchgate.net Discrepancies between theoretical and experimental results can highlight limitations of the computational model or provide insights into factors not fully accounted for in the calculations, such as solvent effects or intermolecular interactions. mdpi.com Databases like the NIST Computational Chemistry Comparison and Benchmark Database provide resources for comparing experimental and theoretical thermochemical properties, which can be relevant for validating computational methods used for spectroscopic predictions. researchgate.netcommerce.govdata.gov Experimental validation ensures that the computational models are reliable for predicting the properties of this compound and its potential derivatives.

Computational Design of Novel this compound Derivatives and Reagents

Computational methods are increasingly used in the design and discovery of new molecules with desired properties. For this compound, computational approaches can facilitate the design of novel derivatives with enhanced or altered characteristics, potentially for various applications.

Structure-Activity Relationship (SAR) in a Theoretical Context

Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their biological or chemical activity. In a theoretical context, computational methods can be used to explore the SAR of this compound derivatives without synthesizing them. This involves calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of this compound analogs and correlating these descriptors with known or predicted activities. ebi.ac.uk Theoretical SAR can help identify key structural moieties responsible for specific properties and guide the design of new derivatives with improved activity profiles. This can involve analyzing the impact of substitutions on the phenyl ring or modifications to the hexanamide chain on properties relevant to their intended use.

Virtual Screening for Synthetic Utility

Virtual screening is a computational technique used to search large databases of chemical structures to identify potential candidates with desired properties. hits.aijubilantbiosys.comsci-hub.senih.gov In the context of this compound, virtual screening can be employed to identify novel this compound derivatives or reagents that are synthetically accessible or possess specific reactivities. hits.aijubilantbiosys.com This can involve screening databases for molecules with structural similarity to this compound or searching for compounds that are predicted to participate in specific chemical reactions relevant to this compound synthesis or modification. ebi.ac.ukjubilantbiosys.com Virtual screening workflows often involve docking studies (if a target is known), pharmacophore modeling, or similarity searches based on molecular descriptors. ebi.ac.ukjubilantbiosys.comsci-hub.senih.gov Assessing the synthetic feasibility of identified hits is a crucial aspect of virtual screening for synthetic utility. hits.ai

Advanced Analytical Techniques for Hexanilide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the structural features and identifying the functional groups present in Hexanilide. By analyzing the interaction of this compound with electromagnetic radiation, researchers can gain detailed insights into its molecular architecture.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition or molecular formula. For compounds like this compound (C₁₂H₁₇NO), HRESIMS provides highly accurate mass-to-charge ratio (m/z) values for the protonated or other ionized species, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, or deprotonated species like [M-H]⁻. uni.lu This high mass accuracy is critical for distinguishing between compounds with very similar nominal masses but different elemental compositions, thereby confirming the molecular formula of this compound. Research involving the characterization of organic compounds, including amides, frequently utilizes HRESIMS analysis for the structural elucidation and confirmation of synthesized or isolated molecules. researchgate.netresearchgate.net Predicted Collision Cross Section (CCS) values for various adducts of this compound have been computed, providing additional parameters for identification and analysis via ion mobility-mass spectrometry techniques. uni.lu

An example of HRESIMS data relevant to this compound would involve the observation of a signal corresponding to its protonated molecular ion.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 192.13829 | 145.0 |

| [M+Na]⁺ | 214.12023 | 156.4 |

| [M+NH₄]⁺ | 209.16483 | 153.3 |

| [M+K]⁺ | 230.09417 | 149.1 |

| [M-H]⁻ | 190.12373 | 147.6 |

| [M+Na-2H]⁻ | 212.10568 | 151.8 |

| [M]⁺ | 191.13046 | 147.2 |

| [M]⁻ | 191.13156 | 147.2 |

Predicted Collision Cross Section (CCS) values calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structural arrangement of atoms within a molecule. measurlabs.comnih.govfilab.fr Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied in the characterization of organic compounds like this compound.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of hydrogen and carbon atoms present, their chemical environments (indicated by chemical shifts), and the number of neighboring nuclei (indicated by splitting patterns). nih.govyoutube.com The integration of signals in ¹H NMR spectra is proportional to the number of protons giving rise to each signal. youtube.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information between nuclei, allowing for the complete assignment of signals and the confirmation of the molecular structure. nih.gov For instance, COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly attached, and HMBC shows correlations between protons and carbons separated by two or three bonds. These correlations are vital for piecing together the structure of this compound, confirming the presence of the hexyl chain and the phenyl group linked by the amide functionality. Research on related amide compounds often utilizes extensive 1D and 2D NMR analyses for structural elucidation. researchgate.netresearchgate.netresearchgate.net

Solid-state NMR spectroscopy can provide structural and dynamic information for compounds in the solid phase, which is particularly useful for analyzing crystalline or amorphous solids where solution-state NMR is not feasible or provides different insights. measurlabs.comresearchgate.net It can be used to investigate aspects like hydrogen bonding and molecular packing in solid this compound. researchgate.net

NMR data for this compound would include characteristic chemical shifts and coupling patterns for the protons and carbons of the hexyl chain and the phenyl ring, as well as signals for the amide proton and carbonyl carbon.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. lehigh.edulibretexts.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. For this compound, key functional groups include the amide carbonyl (C=O) and the N-H bond. The IR spectrum of Hexanamide (B146200), N-phenyl- is available and shows characteristic absorption bands corresponding to these functional groups. nist.govnist.gov The amide carbonyl typically shows a strong absorption band in the 1630-1690 cm⁻¹ region (Amide I band), while the N-H stretching vibration appears in the 3200-3500 cm⁻¹ region. lehigh.edu IR spectroscopy can be applied to samples in various states, including solid and solution. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of UV or visible light, which causes electronic transitions within a molecule. lehigh.edulibretexts.orguomustansiriyah.edu.iqlibretexts.org UV-Vis spectroscopy is particularly useful for detecting conjugated systems and aromatic rings, which absorb in the UV or visible regions of the spectrum. uomustansiriyah.edu.iqlibretexts.org this compound contains a phenyl ring, which is a chromophore and will exhibit absorption bands in the UV region. uomustansiriyah.edu.iqlibretexts.org While UV-Vis is less informative for detailed structural elucidation compared to NMR or MS, it can be used for quantitative analysis and to detect the presence of the aromatic moiety in this compound. libretexts.orguomustansiriyah.edu.iq

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its presence. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. nih.gov It is particularly well-suited for analyzing non-volatile or thermally labile compounds like this compound. In HPLC, the sample is dissolved in a solvent (mobile phase) and passed through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. nih.gov

Reverse-phase HPLC, commonly employing a C18 stationary phase, is frequently used for the analysis of organic compounds with varying polarities, including amides. nih.govsigmaaldrich.com By optimizing the composition of the mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol) and the flow rate, this compound can be effectively separated from impurities or other components in a mixture. nih.gov Detection is often achieved using a UV detector, taking advantage of the UV absorption of the phenyl group in this compound. nih.gov HPLC can be used to assess the purity of synthesized this compound or to quantify its concentration in various samples. HPLC-MS and HPLC-NMR hyphenated techniques can provide combined separation and structural information. researchgate.net

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds. researchgate.net In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas mobile phase and the stationary phase. researchgate.net

While this compound's volatility might be lower than some compounds, GC, often coupled with Mass Spectrometry (GC-MS), can be applied for its analysis, particularly if derivatization is employed to increase volatility or if analyzing samples where this compound is present alongside more volatile components. GC-MS provides both separation and identification capabilities, as the mass spectrum of an eluted compound can be compared to spectral libraries for identification. researchgate.netresearchgate.net GC analysis has been reported for Hexanamide, N-phenyl-. nist.govnist.gov GC-MS has been used in the analysis of plant extracts containing amide compounds. researchgate.netresearchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including amides. capes.gov.brwiley.comnih.govselvita.com Chirality, the property of a molecule having non-superimposable mirror images (enantiomers), is significant in various fields, particularly in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. wiley.comselvita.com While this compound itself does not possess a chiral center, SFC techniques are relevant for the analysis of chiral amide derivatives or for separating this compound from chiral impurities that may be present.

SFC utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide, often modified with a co-solvent like methanol. selvita.comfagg.be This mobile phase has properties between those of a liquid and a gas, offering advantages such as lower viscosity and higher diffusivity compared to liquids, leading to faster separations and reduced solvent consumption. selvita.comfagg.be

Chiral separations in SFC are achieved through the use of chiral stationary phases (CSPs). wiley.comchromatographyonline.com Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak IC, have shown effectiveness in separating various amide derivatives. capes.gov.brnih.gov The separation mechanism on these columns is influenced by interactions between the analyte and the stationary phase, including factors like the type of polar functional groups and aromatic substitutions in the CSPs, as well as substitutions on the amide nitrogen. capes.gov.brnih.gov

Studies on chiral amides have demonstrated that optimizing parameters such as organic modifiers, modifier composition, mobile phase additives (e.g., isopropylamine (B41738) or trifluoroacetic acid), and temperature are crucial for achieving baseline resolution. capes.gov.brnih.gov SFC-MS can be used to monitor chiral synthesis and determine enantiomeric excess with lower detection limits compared to UV detection. nih.gov The entire process, from injection to data processing, can be automated for high-throughput analysis. nih.gov

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the comprehensive profiling of complex samples containing this compound or related compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two widely used hyphenated techniques that provide both separation and identification capabilities. ajrconline.orgnih.gov

GC-MS is effective for the analysis of volatile and semi-volatile compounds. atlantis-press.comatlantis-press.com In GC-MS, a sample is first separated into its individual components based on their boiling points and interactions with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing structural information for identification. GC-MS has been applied to the determination of various amides in different matrices. atlantis-press.comatlantis-press.comnih.govvliz.be For example, GC-MS methods have been developed for the qualitative determination of amides in food contact materials, achieving good separation and detection limits. atlantis-press.comatlantis-press.com

LC-MS is suitable for the analysis of a wider range of compounds, including those that are less volatile or thermally labile than those analyzed by GC-MS. usgs.govacs.orgresearchgate.netd-nb.infocsic.es In LC-MS, components are separated based on their interactions with a liquid stationary phase and a mobile phase in a liquid chromatography column. The eluting compounds are then introduced into a mass spectrometer. LC-MS is particularly useful for the analysis of polar and high-molecular-weight compounds. usgs.govresearchgate.net LC-MS has been used for the characterization of aniline (B41778) derivatives of fatty acids and triglycerides. researchgate.net Hyphenated techniques like LC-MS are widely used in impurity profiling, allowing for both separation and structural identification of impurities in pharmaceutical products. ajrconline.orgrroij.com LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity by generating fragment ions from selected parent ions. nih.govusgs.govd-nb.infocsic.es

For this compound, GC-MS or LC-MS could be employed to confirm its presence, assess its purity by identifying and quantifying impurities, and profile related byproducts that might be present from synthesis or degradation. The choice between GC-MS and LC-MS would depend on the specific properties of this compound and the matrix being analyzed.

Elemental Analysis and Microanalysis Techniques

Elemental analysis and microanalysis techniques are fundamental for determining the elemental composition of a compound, providing empirical formula confirmation and assessing purity. These techniques quantify the amount of each element (typically carbon, hydrogen, nitrogen, and sometimes oxygen, sulfur, or halogens) present in a sample. researchgate.netucm.es

Quantitative Determination of Elemental Composition

Quantitative elemental analysis, often performed by combustion analysis, involves the complete combustion of a precisely weighed sample under controlled conditions. The combustion products (e.g., CO₂, H₂O, N₂) are then collected and quantified, allowing for the calculation of the percentage of each element in the original sample. ucm.es Microanalysis refers to the analysis of very small sample quantities. researchgate.netucm.es

For this compound (C₁₂H₁₇NO), elemental analysis would involve determining the percentages of carbon, hydrogen, and nitrogen. The theoretical elemental composition can be calculated from its molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol ) nih.gov:

Carbon: (12 * 12.011 g/mol ) / 191.27 g/mol ≈ 75.35%

Hydrogen: (17 * 1.008 g/mol ) / 191.27 g/mol ≈ 8.95%

Nitrogen: (1 * 14.007 g/mol ) / 191.27 g/mol ≈ 7.32%

Oxygen: (1 * 15.999 g/mol ) / 191.27 g/mol ≈ 8.38%

Experimental elemental analysis results are compared to these theoretical values to confirm the compound's identity and assess its purity. Deviations from the theoretical percentages can indicate the presence of impurities or variations in the compound's composition. Microanalysis of amides has been reported, confirming that these techniques are applicable to this class of compounds. researchgate.netucm.esresearchgate.net

Advanced Data Processing and Interpretation in this compound Studies

The application of advanced analytical techniques to this compound research generates complex datasets that require sophisticated data processing and interpretation methods.

Chemometric Approaches for Complex Data Sets

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netmdpi.com In the context of this compound analysis, chemometric approaches can be applied to data obtained from techniques like spectroscopy (e.g., FTIR) or chromatography (e.g., GC-MS, LC-MS) to identify patterns, classify samples, and build predictive models. researchgate.netmdpi.comnih.govnih.gov

Techniques such as Principal Component Analysis (PCA) can be used for dimensionality reduction and visualization of complex datasets, revealing clustering or trends related to variations in this compound samples or matrices. researchgate.netnih.govnih.gov Soft Independent Modeling of Class Analogy (SIMCA) is another chemometric method used for classification, determining whether a new sample belongs to a predefined class based on its analytical data. nih.gov Chemometrics has been successfully applied to the analysis of amides in various studies, including the differentiation of samples based on amide profiling. mdpi.comnih.gov

Automation in Analytical Workflows

Automation plays a crucial role in improving the efficiency, reproducibility, and throughput of analytical workflows in this compound research. acs.orgresearchgate.netrsc.orgresearchgate.netnih.gov Automated systems can handle various steps, including sample preparation, injection, data acquisition, and initial data processing. acs.orgnih.gov

In the context of techniques discussed, automation is integrated into modern SFC and hyphenated GC-MS/LC-MS systems. Automated sample injection, method selection, and data processing are common features that enable unattended operation and high-throughput analysis. nih.govacs.org For example, automated systems have been developed for hydrogen/deuterium-exchange mass spectrometry (HDX-MS) to analyze protein conformational dynamics, which involves amide exchange on the millisecond timescale. acs.org While HDX-MS is primarily used for proteins, the principles of automation in sample handling and data acquisition are transferable to the analysis of small molecules like this compound.

Automation is also increasingly applied in chemical synthesis, including the formation of amide bonds. researchgate.netrsc.orgresearchgate.netnih.gov Automated parallel synthesis platforms can rapidly generate libraries of amide-containing compounds, which would then require analytical characterization using the techniques described. researchgate.netrsc.orgresearchgate.net The integration of automated synthesis with automated analytical techniques creates a more streamlined and efficient research process. nih.gov

Future Directions and Emerging Research Avenues in Hexanilide Chemistry

Development of Sustainable Synthesis Routes

The synthesis of N-phenylhexanamide typically involves the reaction of hexanoic acid with an amine or aromatic compound, representing standard amide formation techniques. solubilityofthings.com While traditional methods for amide bond synthesis often involve reactive acid derivatives and can generate considerable waste, there is a growing focus on developing more sustainable approaches. Research is exploring acceptorless dehydrogenative coupling of amines and alcohols as a greener alternative. acs.orgresearchgate.net This method, which forms the amide bond with the evolution of hydrogen gas as the only byproduct, can be catalyzed by complexes such as ruthenium PNNH complexes under milder conditions, including near-ambient temperatures. acs.orgresearchgate.net The low-temperature activity of these complexes is attributed to their ability to activate alcohols and hemiaminals. acs.orgresearchgate.net

For example, studies have investigated the synthesis of N-heptylhexanamide from 1-hexanol (B41254) and 1-heptylamine using ruthenium and manganese pincer complexes under mild conditions. acs.orgresearchgate.net While this specific example involves a different amide, the underlying principles and catalytic systems are relevant to developing sustainable routes for N-phenylhexanamide synthesis from hexanoic acid derivatives and aniline (B41778). The low nucleophilicity of aniline, however, may necessitate higher reaction temperatures or increased base concentrations for effective amidation in some dehydrogenative coupling systems. acs.orgresearchgate.net

Integration with Flow Chemistry and Automation

Flow chemistry, which utilizes the hydrodynamic conditions of flowing liquids, offers advantages in reaction control, scalability, and safety compared to traditional batch processes. mdpi.comvapourtec.com Integrating Hexanilide synthesis with flow chemistry and automation presents a significant future direction. Automated flow chemistry systems can enable precise control of reaction parameters such as reagent additions, mixing rates, temperature, and pressure, while also facilitating real-time data logging. vapourtec.comsyrris.com This approach is particularly powerful for high-throughput synthesis, reaction optimization, and continuous manufacturing. vapourtec.com

The application of flow chemistry in chemical synthesis is increasingly utilized in pharmaceutical chemistry for the efficient synthesis of active substances. mdpi.com Automated flow synthesis systems allow for performing chemistries in series and integrating with downstream processes, reducing work-up and isolation steps. syrris.com This can lead to improved reproducibility and cost-effectiveness compared to manual batch synthesis. syrris.com The integration of automation with flow chemistry can also facilitate the generation of compound libraries, enabling the rapid exploration of chemical space for discovering new this compound derivatives with desired properties. syrris.comvapourtec.com

Advanced Materials Science Applications

This compound's unique chemical properties, stemming from its hexanamide (B146200) backbone and phenyl group, make it a valuable substance in various applications, including materials science. solubilityofthings.com Future research is expected to further explore its potential in developing advanced materials. While specific examples of this compound in advanced materials science applications are not extensively detailed in the provided results, the general interest in its capacity to form stable complexes with metal ions suggests potential in areas like coordination polymers or metal-organic frameworks. solubilityofthings.com

Furthermore, related research on other amide-containing compounds highlights their utility in materials science. For example, polyunsaturated amide compounds like sanshools are found in natural sources and have been synthesized, indicating the potential for amide structures in generating materials with unique properties. researchgate.netresearchgate.net The exploration of this compound's interactions with various materials, its self-assembly properties, and its incorporation into polymers or composite materials represents promising avenues for future research.

Synergistic Approaches between Computational and Experimental Methods

The synergy between computational and experimental methods is becoming increasingly crucial in modern chemical research. Computational methods can offer cost-effective and precise means of confirming reaction mechanisms and predicting properties, complementing experimental findings. chemmethod.comnih.gov Future research in this compound chemistry is likely to leverage this synergy to gain deeper insights into its synthesis, reactivity, and potential applications.

Computational studies, such as density functional theory (DFT) calculations, can be used to explore reaction pathways, transition states, and the energetic profiles of this compound synthesis and transformations. This can help in designing more efficient and selective synthetic routes. chemmethod.com Furthermore, computational modeling can aid in predicting the physical and chemical properties of this compound and its derivatives, guiding the search for compounds with desired characteristics for specific applications. nih.gov

Experimental methods, such as spectroscopic techniques (e.g., NMR, MS) and chromatographic methods (e.g., HPLC, GC), will remain essential for synthesizing, characterizing, and analyzing this compound and its reaction products. nih.gov Combining experimental data with computational simulations can lead to a more comprehensive understanding of this compound's behavior and facilitate the rational design of new compounds and processes. nih.gov This synergistic approach can accelerate the discovery and development of this compound-based materials and applications.

Q & A

Q. What are the standard protocols for synthesizing hexanilide with high purity, and how can impurities be minimized?

- Methodological Answer : this compound synthesis typically involves nucleophilic acyl substitution or condensation reactions. To ensure high purity:

- Use recrystallization with solvents like ethanol or acetonitrile to remove unreacted precursors .

- Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for intermediate purification .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

- Characterize final products via H/C NMR and FTIR to verify structural integrity and absence of residual solvents .

Q. Which characterization techniques are most effective for confirming this compound’s molecular structure and functional groups?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (carbonyl peak ~168 ppm) confirm backbone structure .

- FTIR : Detect characteristic amide C=O stretch (~1650–1700 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 267.1234 for this compound) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures (>200°C for most amides) .

- Pair with differential scanning calorimetry (DSC) to identify phase transitions and melting points .

- For kinetic stability studies, use accelerated aging tests (40–60°C, 75% RH) and monitor degradation via HPLC .

Advanced Research Questions

Q. How do mechanistic studies differentiate between competing reaction pathways in this compound synthesis?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water or N-ammonia to track nucleophilic attack sites in hydrolysis/condensation reactions .

- Kinetic Profiling : Measure rate constants under varying pH, temperature, and catalyst concentrations to identify rate-determining steps .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to compare activation energies of alternative pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using USP-grade solvents and controlled temperature (±0.1°C) to minimize variability .

- Cross-Validation : Compare gravimetric, UV-Vis, and HPLC solubility measurements for consistency .

- Meta-Analysis : Statistically aggregate data (e.g., ANOVA) to identify outliers and systemic biases (e.g., solvent purity, particle size) .

Q. What computational methods best predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., cytochrome P450) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and ligand-receptor dynamics .

- QSAR Modeling : Develop regression models correlating substituent effects (Hammett σ) with inhibitory activity .

Tables for Methodological Reference

Table 1 : Comparison of this compound Solubility Measurement Techniques

Table 2 : Common Contradictions in this compound Studies and Resolution Strategies

Key Considerations for Researchers

- Ethical and Reproducibility Standards : Adhere to NIH guidelines for preclinical data reporting, including detailed statistical methods (e.g., p-values, confidence intervals) .

- Data Synthesis : When conflicting results arise, prioritize peer-reviewed studies with transparent methodologies and raw data availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.